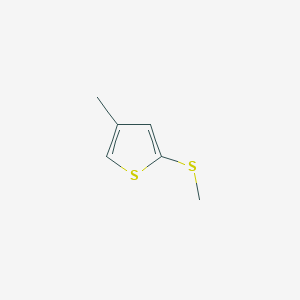

4-Methyl-2-(methylthio)thiophene

Description

4-Methyl-2-(methylthio)thiophene is a thiophene derivative featuring a methyl group at the 4-position and a methylthio (-SCH₃) group at the 2-position of the heterocyclic ring. Its molecular formula is C₆H₈S₂, with a molecular mass of 144.26 g/mol. The compound’s structure combines the aromatic thiophene core with sulfur-containing substituents, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

4-methyl-2-methylsulfanylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c1-5-3-6(7-2)8-4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFZWMITNMWWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-Methyl-2-(methylthio)thiophene is used in various scientific research fields:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of biological systems and interactions with biomolecules.

Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 4-Methyl-2-(methylthio)thiophene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Molecular Composition

The table below compares 4-Methyl-2-(methylthio)thiophene with five structurally related compounds:

Key Observations:

- Heterocyclic Core: Thiophene derivatives (target compound, ) exhibit planar aromaticity, while benzothiazole and pyrimidine introduce fused rings or nitrogen atoms, altering electronic properties.

- Substituent Diversity: Methylthio (-SCH₃) groups are common in , and the target compound, whereas includes polar groups (NH₂, COOCH₃) that enhance hydrogen bonding. features a bulky arylthio substituent, increasing lipophilicity.

Physicochemical Properties Across Analogues

- Melting Points: Only 4-Methyl-2-(methylthio)benzothiazole reports a melting point (31–32°C). Smaller thiophene derivatives like the target compound likely have lower melting points due to reduced molecular mass and weaker intermolecular forces.

- Solubility: Polar substituents (e.g., -NH₂ in ) improve aqueous solubility, while bulky aryl groups () enhance lipid solubility. The target compound’s methylthio groups may confer moderate solubility in organic solvents.

Biological Activity

4-Methyl-2-(methylthio)thiophene is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties supported by empirical data and case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with methyl and methylthio substituents. Its chemical formula is , and it has a molecular weight of 160.25 g/mol. The presence of sulfur atoms in the thiophene ring contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various thiophene derivatives, compounds with similar structures demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 128 µg/mL, suggesting that structural modifications can enhance their efficacy against bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. In one study, derivatives of thiophene were tested on MCF-7 breast cancer cells, revealing that certain compounds exhibited IC50 values as low as 10 nM, indicating potent antiproliferative effects . The mechanism of action appears to involve the destabilization of microtubules, akin to the action of established anticancer agents like colchicine .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10 | Microtubule destabilization |

| Thiophene derivative A | MDA-MB-231 | 23 | Apoptosis induction |

| Thiophene derivative B | HCT116 | 30 | Cell cycle arrest |

Antioxidant Activity

The antioxidant properties of this compound have also been assessed using various assays, including the ABTS and DPPH methods. These studies revealed that this compound can scavenge free radicals effectively, with a percentage inhibition comparable to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | ABTS Inhibition (%) | DPPH Inhibition (%) |

|---|---|---|

| This compound | 62 | 54 |

| Ascorbic Acid | 75 | 70 |

Case Studies

- Antimicrobial Efficacy : A case study involving the application of thiophene derivatives in clinical settings showed a reduction in infection rates when used as topical agents against skin infections caused by resistant bacterial strains.

- Cancer Treatment : In vivo studies on mice bearing tumors treated with thiophene derivatives indicated a significant reduction in tumor size compared to controls. The treatment group showed enhanced apoptosis markers in tumor tissues.

- Oxidative Stress Reduction : A clinical trial assessing the effects of antioxidant-rich diets including thiophenes showed improved biomarkers for oxidative stress in participants, suggesting potential health benefits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.